molecular formula C14H22ClNO2 B12414733 Meprylcaine Hydrochloride-d5

Meprylcaine Hydrochloride-d5

Cat. No.: B12414733
M. Wt: 276.81 g/mol
InChI Key: LKHWKAGQNOMUFQ-AYVDECCJSA-N
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Description

Meprylcaine-d5 (hydrochloride) is a deuterated form of Meprylcaine hydrochloride, a local anesthetic with stimulant properties. It is structurally related to dimethocaine and has a relatively potent inhibitory action on the monoamine transporter, inhibiting the reuptake of dopamine, norepinephrine, and serotonin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Meprylcaine-d5 (hydrochloride) involves the treatment of 2-methyl-2-(propylamino)propan-1-ol with a base, followed by reaction with benzoyl chloride to form the ester . The deuterated form is synthesized by incorporating deuterium atoms into the molecular structure during the synthesis process.

Industrial Production Methods

Industrial production of Meprylcaine-d5 (hydrochloride) typically involves large-scale synthesis using similar reaction conditions as the laboratory synthesis but optimized for higher yields and purity. The process includes purification steps such as crystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

Meprylcaine-d5 (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Meprylcaine-d5 (hydrochloride) is used in various scientific research applications, including:

Mechanism of Action

Meprylcaine-d5 (hydrochloride) exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin through the monoamine transporter. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The compound also acts on sodium channels, blocking the generation and conduction of nerve impulses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Meprylcaine-d5 (hydrochloride) is unique due to its deuterated form, which provides advantages in analytical studies, such as improved stability and reduced metabolic degradation. Its potent inhibitory action on the monoamine transporter also distinguishes it from other local anesthetics .

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

276.81 g/mol

IUPAC Name

[2-methyl-2-(propylamino)propyl] 2,3,4,5,6-pentadeuteriobenzoate;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-4-10-15-14(2,3)11-17-13(16)12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H/i5D,6D,7D,8D,9D;

InChI Key

LKHWKAGQNOMUFQ-AYVDECCJSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)OCC(C)(C)NCCC)[2H])[2H].Cl

Canonical SMILES

CCCNC(C)(C)COC(=O)C1=CC=CC=C1.Cl

Origin of Product

United States

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